![molecular formula C12H24O3Si B8467873 methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate](/img/structure/B8467873.png)
methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is an organosilicon compound that features a cyclopropyl group, a tert-butyl(dimethyl)silyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl(dimethyl)silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate involves the interaction of its functional groups with various molecular targets. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[tert-butyl(dimethyl)silyl]oxy]benzoate: Similar in structure but with a benzoate group instead of a cyclopropyl group.
2-(tert-butyl(dimethyl)silyloxy)ethanol: Contains a hydroxyl group instead of an ester group.
Uniqueness
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl-protected hydroxyl group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C12H24O3Si |
|---|---|
Molecular Weight |
244.40 g/mol |
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(5,6)15-10(9-7-8-9)11(13)14-4/h9-10H,7-8H2,1-6H3 |
InChI Key |
AQTZGYBAICHNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)meth yl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8467801.png)
![7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B8467811.png)
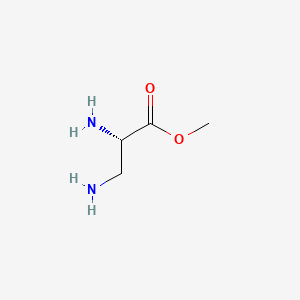


![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B8467843.png)
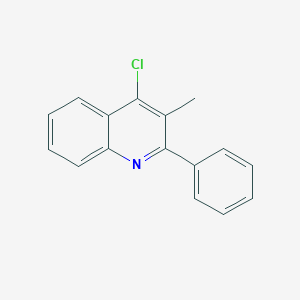
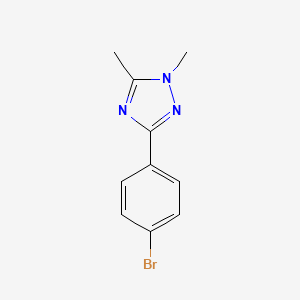
![1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-](/img/structure/B8467860.png)
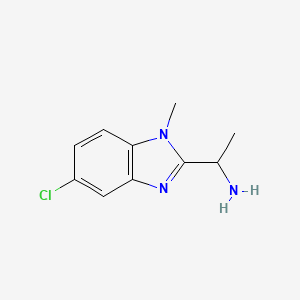
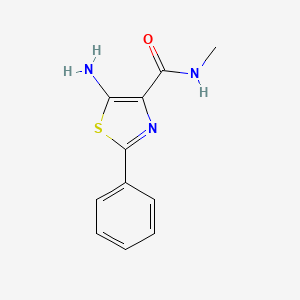
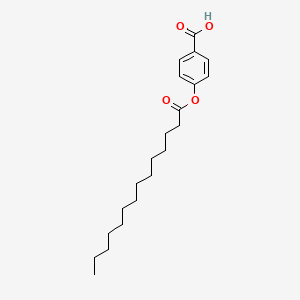
![3-[(2,4-Dihydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8467897.png)

